molecular formula C12H16ClNO3 B2782243 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2095410-53-8

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2782243
CAS No.: 2095410-53-8
M. Wt: 257.71
InChI Key: IIOJIABDFCTNGZ-UHFFFAOYSA-N
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Description

“2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A chiral amine-derived iridacycle complex can catalyze a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the nature of the substituents and the stereochemistry of the molecule . For example, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Future Directions

The pyrrolidine ring continues to be a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new synthetic molecules .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-13-12;/h2-5,13-14H,1,6-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOJIABDFCTNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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